molecular formula C8H18Cl2N2O2 B1461309 Methyl 2-(4-aminopiperidin-1-yl)acetate CAS No. 90152-50-4

Methyl 2-(4-aminopiperidin-1-yl)acetate

Cat. No. B1461309
CAS RN: 90152-50-4
M. Wt: 245.14 g/mol
InChI Key: VUNXJJHQHZDCTA-UHFFFAOYSA-N
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Description

“Methyl 2-(4-aminopiperidin-1-yl)acetate” is a chemical compound with the molecular formula C8H17ClN2O2 . It is also known as "methyl (4-amino-1-piperidinyl)acetate hydrochloride" .


Synthesis Analysis

Piperidines, which include “this compound”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of eight carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” is a solid substance that should be stored in an inert atmosphere at 2-8°C . Its molecular weight is 245.15 .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Improved Synthesis Processes : Studies have demonstrated the synthesis of complex molecules, such as Clopidogrel bisulfate, employing intermediates related to methyl 2-(4-aminopiperidin-1-yl)acetate, highlighting its role in creating more efficient and cost-effective production methods for industrial applications (Hu Jia-peng, 2012).
  • Reaction with Adamantan-Amine : Research on the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-amine showcased the compound's reactivity, leading to the formation of target amides and butyl esters resistant to aminolysis, which is significant for the development of novel organic compounds (I. Novakov et al., 2017).

Pharmaceutical Intermediate Development

  • Antihypertensive Agents : Research into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases using methyl 2-(thiazol-2-ylcarbamoyl)acetate as a starting material has unveiled its potential in creating new antihypertensive α-blocking agents, which are crucial for developing treatments for hypertension (B. F. Abdel-Wahab et al., 2008).
  • Antimicrobial Activity : Several derivatives of methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino acetate have been synthesized and shown to exhibit fungicidal activities against pathogens like Fusarium graminearum, indicating their importance in developing new antimicrobial agents (Zhou Wen-ming, 2011).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Future Directions

Piperidines, including “Methyl 2-(4-aminopiperidin-1-yl)acetate”, play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

methyl 2-(4-aminopiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-8(11)6-10-4-2-7(9)3-5-10/h7H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPROYBAZSZKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295530
Record name Methyl 4-amino-1-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90152-50-4
Record name Methyl 4-amino-1-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90152-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-1-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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